3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one
Description
This compound is a polycyclic heterocycle featuring a tetracyclic core with three nitrogen atoms (triaza) and a methoxyethyl substituent. Its IUPAC name indicates a fused bicyclo[7.7.0] system with additional bridgehead nitrogen atoms at positions 4, 9, and 14. Structural determination of such complex systems often relies on X-ray crystallography, with programs like SHELXL being widely used for refinement .
Properties
IUPAC Name |
3-imino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-7-6-19-9-10-8-13(21)20-12-5-3-2-4-11(12)18-16(20)14(10)15(19)17/h2-5,8,17-18H,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGYAPWVHDDMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=CC(=O)N3C4=CC=CC=C4NC3=C2C1=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331732 | |
| Record name | 3-imino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
565173-01-5 | |
| Record name | 3-imino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1,6,10,12,14-pentaen-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H16N4O2
- Molecular Weight : 296.32 g/mol
- CAS Number : 565173-01-5
The compound features a unique tetracyclic structure that may contribute to its biological activities.
Anticancer Properties
Research indicates that compounds with similar structural characteristics have shown promising anticancer effects. For instance, derivatives of tricyclic compounds have been evaluated for their cytotoxicity against various cancer cell lines. A study demonstrated that certain tricyclic derivatives exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
Neuroprotective Effects
Neuroprotection is another area where this compound may exhibit beneficial effects. Compounds with similar functional groups have been reported to enhance cognitive function and protect neuronal cells from oxidative stress. For example, studies on related compounds have shown neuroprotective effects in cellular models exposed to neurotoxic agents like glutamate . These findings imply that 3-amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one could also possess similar protective mechanisms.
Antimicrobial Activity
The compound's potential antimicrobial properties are noteworthy as well. Similar tetracyclic compounds have been tested for their efficacy against bacterial strains such as Helicobacter pylori. Some derivatives demonstrated significant inhibitory activity against this pathogen . This suggests that the compound may be explored for developing new antimicrobial agents.
Table: Summary of Biological Activities
Case Study: Neuroprotection in Cellular Models
In a notable study focusing on neuroprotection, related compounds were tested on HT22 hippocampal neuronal cells subjected to oxidative stress induced by glutamate. The results indicated that these compounds significantly reduced cell death and improved cell viability in a dose-dependent manner. The effective concentration (EC50) was determined to be around 10.94 μM for neuroprotective activity . This highlights the potential of structurally similar compounds in treating neurodegenerative diseases.
Case Study: Antitumor Activity Assessment
Another relevant study evaluated the cytotoxic effects of tricyclic derivatives on human tumor cell lines. The results showed selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, suggesting a favorable safety profile for potential therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Frameworks
The target compound shares structural motifs with several nitrogen- and oxygen-containing polycycles. Key analogs include:
Key Observations:
- Substituent Effects: The methoxyethyl group may improve solubility relative to methyl or phenyl substituents in acridine derivatives .
Physicochemical Properties
Melting points and spectral data highlight differences in stability and intermolecular interactions:
Analysis:
- The absence of reported melting points for the target compound suggests further experimental characterization is needed.
- Methoxyethyl and amino groups likely contribute to distinct hydrogen-bonding networks compared to methyl or sulfur-containing analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
